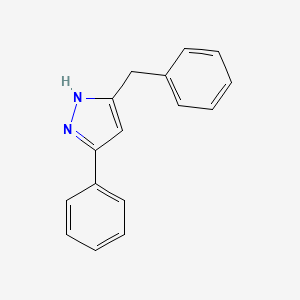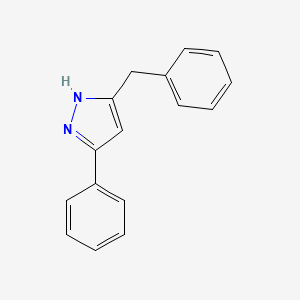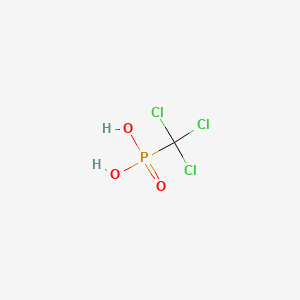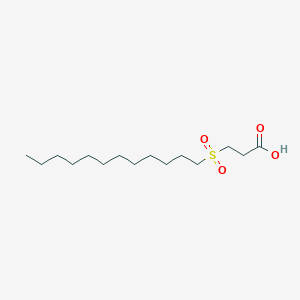
2,4,4-Trimethyl-2,3-pentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction. The process involves using sodium hydroxide as a catalyst. The reaction conditions typically include a temperature range of 10-60°C for the condensation reaction and 60-150°C for further reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microchannel reactors. This method enhances production efficiency by optimizing reaction conditions such as catalyst concentration, temperature, and reaction time. For instance, using a 50% sodium hydroxide solution as a catalyst at 40°C can achieve a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and plasticizers
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-2,3-pentanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2,4,4-Trimethyl-2,3-pentanediol can be compared with similar compounds such as:
- **2,2,4-Trimethyl-1,3-pentanediol diisobutyr
2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.
Eigenschaften
CAS-Nummer |
64512-96-5 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,4,4-trimethylpentane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3 |
InChI-Schlüssel |
JDYWKAYETKZYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964854.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)





![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)



![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
